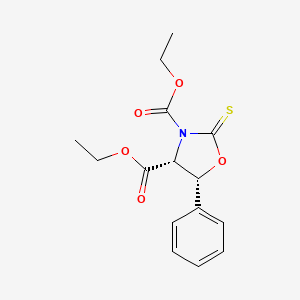
3,4-Oxazolidinedicarboxylic acid, 5-phenyl-2-thioxo-, diethyl ester, cis-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,4-Oxazolidinedicarboxylic acid, 5-phenyl-2-thioxo-, diethyl ester, cis- is a chemical compound known for its unique structure and properties. This compound belongs to the class of oxazolidines, which are heterocyclic compounds containing both nitrogen and oxygen atoms in a five-membered ring. The presence of a phenyl group and a thioxo group adds to its complexity and potential reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Oxazolidinedicarboxylic acid, 5-phenyl-2-thioxo-, diethyl ester, cis- typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the condensation of a phenyl-substituted oxazolidine with a thioxo compound in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, under reflux conditions to ensure complete reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
化学反应分析
Types of Reactions
3,4-Oxazolidinedicarboxylic acid, 5-phenyl-2-thioxo-, diethyl ester, cis- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioxo group to a thiol or a thioether.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or thioethers.
科学研究应用
3,4-Oxazolidinedicarboxylic acid, 5-phenyl-2-thioxo-, diethyl ester, cis- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Industry: Used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 3,4-Oxazolidinedicarboxylic acid, 5-phenyl-2-thioxo-, diethyl ester, cis- involves its interaction with molecular targets such as enzymes or receptors. The compound can form covalent or non-covalent bonds with these targets, leading to changes in their activity or function. The presence of the thioxo group allows for unique interactions with sulfur-containing biomolecules, potentially affecting cellular pathways and processes.
相似化合物的比较
Similar Compounds
3,4-Oxazolidinedicarboxylic acid derivatives: Compounds with different substituents on the oxazolidine ring.
Thioxo compounds: Other compounds containing the thioxo group, such as thioxoimidazolidines.
Phenyl-substituted heterocycles: Compounds with phenyl groups attached to various heterocyclic rings.
Uniqueness
3,4-Oxazolidinedicarboxylic acid, 5-phenyl-2-thioxo-, diethyl ester, cis- is unique due to the combination of its oxazolidine ring, phenyl group, and thioxo group. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
属性
CAS 编号 |
50684-97-4 |
|---|---|
分子式 |
C15H17NO5S |
分子量 |
323.4 g/mol |
IUPAC 名称 |
diethyl (4R,5R)-5-phenyl-2-sulfanylidene-1,3-oxazolidine-3,4-dicarboxylate |
InChI |
InChI=1S/C15H17NO5S/c1-3-19-13(17)11-12(10-8-6-5-7-9-10)21-15(22)16(11)14(18)20-4-2/h5-9,11-12H,3-4H2,1-2H3/t11-,12-/m1/s1 |
InChI 键 |
QNCHRJVRVHIIRG-VXGBXAGGSA-N |
手性 SMILES |
CCOC(=O)[C@H]1[C@H](OC(=S)N1C(=O)OCC)C2=CC=CC=C2 |
规范 SMILES |
CCOC(=O)C1C(OC(=S)N1C(=O)OCC)C2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


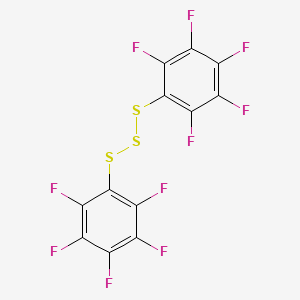
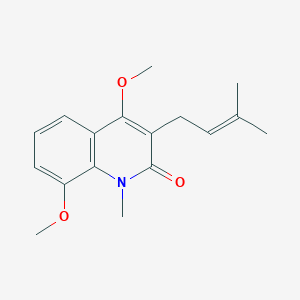
![2-[4-(Benzylamino)phenyl]propanoic acid](/img/structure/B14661523.png)




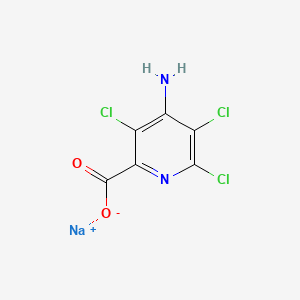
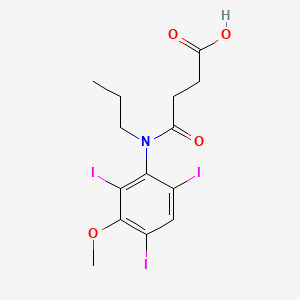
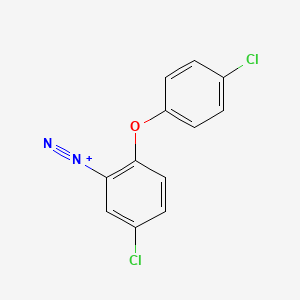
![2H-azepino[1,2-a]benzimidazole](/img/structure/B14661573.png)
![(2S)-3-(1H-Imidazol-5-yl)-2-[(5-oxo-L-prolyl)amino]-1-(triaz-2-yn-2-ium-1-ylidene)propan-1-olate](/img/structure/B14661581.png)
![methyl 10-[(2S,3R)-3-hexyloxiran-2-yl]decanoate](/img/structure/B14661590.png)
![2,4-Di-tert-butyl-6-[2-(4-methoxy-2-nitrophenyl)hydrazinylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14661591.png)
